molecular formula C11H14N2S B2391878 4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 254900-25-9

4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2391878
CAS No.: 254900-25-9
M. Wt: 206.31
InChI Key: LOPXTRMPYUWBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of ethylamine with phenyl isothiocyanate, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, tetrahydrothiazoles, and substituted thiazoles. These products can have different chemical and biological properties, making them useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the phenyl group can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-2-9-8-14-11(12-9)13-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPXTRMPYUWBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CSC(=N1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.